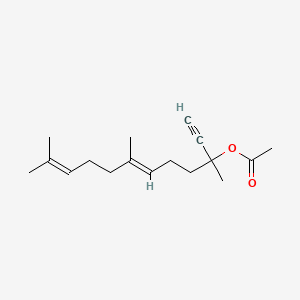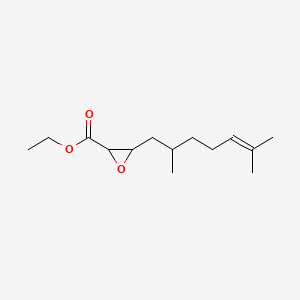
Octanoic acid, 8-(((((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)acetyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octanoic acid, 8-(((((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)acetyl)amino)- is a complex organic compound with a unique structure that combines elements of fatty acids and amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octanoic acid, 8-(((((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)acetyl)amino)- typically involves multiple steps, starting with the preparation of the core structure. This process often includes the use of specific reagents and catalysts to achieve the desired chemical transformations. For example, the synthesis may involve the use of Brønsted acid-catalyzed conditions to facilitate the formation of key intermediates .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions: Octanoic acid, 8-(((((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)acetyl)amino)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcome.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Octanoic acid, 8-(((((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)acetyl)amino)- has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a model compound for studying metabolic pathways and enzyme interactions. In medicine, it has potential therapeutic applications due to its bioactive properties. In industry, it is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of octanoic acid, 8-(((((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)acetyl)amino)- involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. The compound’s structure allows it to bind to target molecules with high specificity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other medium-chain fatty acids such as caproic acid (C6) and capric acid (C10). These compounds share structural similarities with octanoic acid but differ in chain length and functional groups .
Uniqueness: What sets octanoic acid, 8-(((((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)acetyl)amino)- apart is its unique combination of fatty acid and amino acid elements, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
150840-51-0 |
|---|---|
Molecular Formula |
C40H66N2O5 |
Molecular Weight |
655.0 g/mol |
IUPAC Name |
8-[[2-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]acetyl]amino]octanoic acid |
InChI |
InChI=1S/C40H66N2O5/c1-26(2)27-16-21-40(35(47)42-25-32(44)41-24-12-10-8-9-11-13-33(45)46)23-22-38(6)28(34(27)40)14-15-30-37(5)19-18-31(43)36(3,4)29(37)17-20-39(30,38)7/h27-31,34,43H,1,8-25H2,2-7H3,(H,41,44)(H,42,47)(H,45,46)/t27-,28+,29-,30+,31-,34+,37-,38+,39+,40-/m0/s1 |
InChI Key |
YKVWITPBSDMGRO-KUFQZFQGSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCC(=O)NCCCCCCCC(=O)O |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCC(=O)NCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


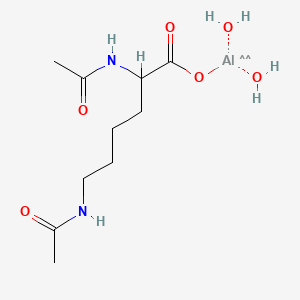
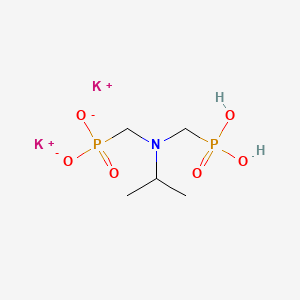
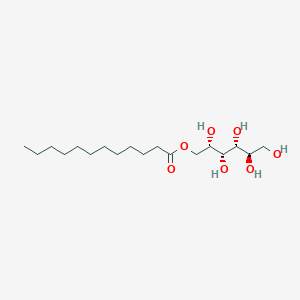
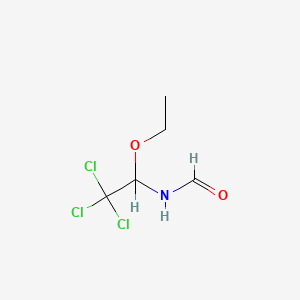
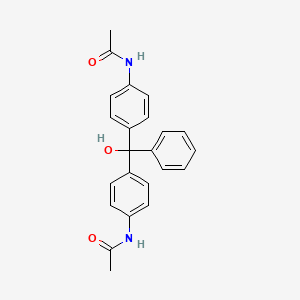
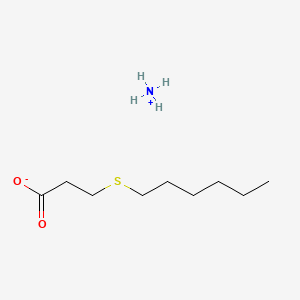

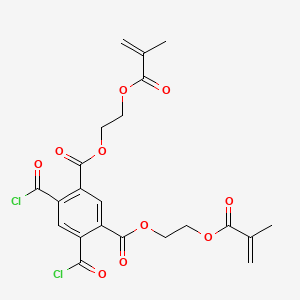

![2-[Bis(2-hydroxyethyl)amino]ethanol;2-(4-bromophenoxy)acetic acid](/img/structure/B12677884.png)
